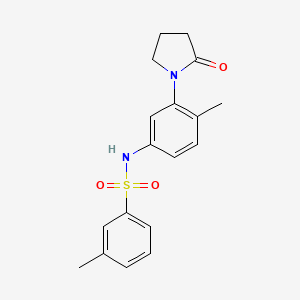

3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-5-3-6-16(11-13)24(22,23)19-15-9-8-14(2)17(12-15)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQASRPGAMFNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Pyrrolidinone to the Benzene Ring: This step often involves a nucleophilic substitution reaction where the pyrrolidinone is introduced to a benzene ring that has been pre-functionalized with a suitable leaving group.

Introduction of the Sulfonamide Group: The final step involves the sulfonation of the benzene ring, typically using sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the pyrrolidinone moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Biology: The compound may be used in studies investigating the biological activity of sulfonamides and their derivatives.

Materials Science: It can serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Industry: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with biological processes.

Comparison with Similar Compounds

Core Sulfonamide Framework

The target compound shares the benzenesulfonamide backbone common to all analogs discussed here. Key structural variations arise from substituents on the phenyl rings and the presence of heterocyclic moieties:

- Methyl Substituents : The 3- and 4-methyl groups on the aromatic rings may increase lipophilicity compared to halogenated derivatives (e.g., ’s difluoro-substituted compound) .

- Heterocyclic Variations : Analogs such as 4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl () and chromen-2-yl () substituents exhibit distinct electronic and steric profiles, influencing reactivity and pharmacokinetics .

Catalytic Approaches

Reaction Conditions

- Solvent Systems : Polar aprotic solvents (e.g., 1,2-dimethoxyethane in ) are common, while utilized dichloromethane for crystallization .

- Catalyst Efficiency : Transition-metal catalysts (Pd, In) dominate syntheses of complex sulfonamides, though yields vary widely (14–83%) depending on steric hindrance .

Physicochemical Properties

Melting Points and Stability

The lower melting points of 4r and 3r (96–98°C) compared to ’s chromen derivative (175–178°C) suggest reduced crystallinity due to flexible indolyl and 2-oxopyrrolidin groups .

Molecular Weight and Solubility

- Target Compound: Estimated molecular weight ~372.44 g/mol (hypothetical), comparable to 4r and 3r (572.20 g/mol as [M+Na]⁺).

Biological Activity

3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3S, with a molecular weight of approximately 346.45 g/mol. The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrrolidinone moiety.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O3S |

| Molecular Weight | 346.45 g/mol |

| LogP | 3.7951 |

| Polar Surface Area | 57.404 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidinone Moiety : Cyclization of appropriate precursors under acidic or basic conditions.

- Attachment to the Benzene Ring : A nucleophilic substitution reaction introduces the pyrrolidinone to a pre-functionalized benzene ring.

- Introduction of the Sulfonamide Group : This involves sulfonation using sulfonyl chlorides in the presence of a base like triethylamine.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, it has shown moderate activity against human colorectal cancer (HT-29) and renal cancer (TK-10) cell lines, with IC50 values indicating significant cytotoxicity .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases and other relevant enzymes involved in tumor biology. Its structure suggests possible interactions that could lead to effective inhibition, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationships (SAR)

The presence of both the 3-methyl and 4-methyl groups on the benzene ring enhances the compound's binding affinity and specificity for biological targets compared to its analogs. The pyrrolidinone moiety plays a crucial role in modulating biological activity by influencing pharmacokinetic properties such as solubility and permeability .

Case Studies

- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of cell death such as phosphatidylserine exposure .

- Metabolite Identification : Research involving metabolic profiling has identified several metabolites resulting from the biotransformation of this compound, which may contribute to its overall biological activity and efficacy .

Q & A

Basic Question: What synthetic methodologies are recommended for optimizing the yield and purity of 3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?

Answer:

The synthesis of this compound involves multi-step organic reactions, typically starting with the functionalization of the phenyl ring via nucleophilic substitution or coupling reactions. Key steps include:

- Step 1: Introduction of the 2-oxopyrrolidin-1-yl group to the 4-methylphenylamine precursor, often using palladium-catalyzed coupling or alkylation reactions.

- Step 2: Sulfonamide formation via reaction of the amine intermediate with 3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Optimization Tips: Adjust reaction temperature (60–80°C for sulfonylation) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions. Monitor reaction progress using HPLC to track intermediate purity and NMR (¹H/¹³C) for structural confirmation .

Basic Question: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., methyl groups, pyrrolidinone ring) and confirming the absence of unreacted intermediates. For example, the 2-oxopyrrolidin-1-yl group shows characteristic carbonyl signals at ~170–175 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₉H₂₁N₂O₃S) with ppm-level accuracy.

- X-ray Crystallography: Resolves ambiguities in stereochemistry or crystal packing, particularly if polymorphs are observed. Software like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used .

Advanced Question: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

Discrepancies often arise from:

- Dynamic Exchange in NMR: Rotameric forms of the sulfonamide group can split signals. Use variable-temperature NMR (VT-NMR) to slow exchange rates and resolve splitting .

- Crystallographic vs. Solution Structures: X-ray data may show a planar pyrrolidinone ring, while NMR in solution reveals conformational flexibility. Cross-validate using DFT calculations (e.g., Gaussian 16) to model solution-phase behavior .

- Impurity Peaks in HPLC: Employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate and identify byproducts .

Advanced Question: What computational strategies are effective for predicting the biological activity of this compound?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs). The 2-oxopyrrolidin-1-yl group may act as a hydrogen bond acceptor, enhancing affinity for ATP-binding pockets .

- Pharmacophore Modeling: Identify critical features (e.g., sulfonamide as a hydrogen bond donor, pyrrolidinone as a hydrophobic moiety) using tools like Phase or MOE.

- ADMET Prediction: Software like SwissADME predicts solubility (LogP ~2.5) and metabolic stability (CYP3A4 liability due to methyl groups) .

Advanced Question: How can researchers address low reproducibility in synthetic yields across laboratories?

Answer:

- Parameter Sensitivity Analysis: Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent purity). For example, trace moisture during sulfonylation can reduce yields by 20–30% .

- Standardized Protocols: Adopt continuous flow reactors for precise control of reaction time and temperature.

- Collaborative Validation: Share batch data (e.g., via ELN platforms) to identify lab-specific variables (e.g., humidity, stirring efficiency) .

Advanced Question: What mechanistic insights exist for the reactivity of the pyrrolidinone ring in this compound?

Answer:

- Ring-Opening Reactions: Under acidic conditions, the pyrrolidinone ring may hydrolyze to form a γ-aminobutyric acid (GABA) derivative. Monitor via LC-MS to detect intermediates .

- Electrophilic Substitution: The electron-deficient carbonyl group directs electrophiles (e.g., nitration) to the para position of the adjacent phenyl ring.

- Coordination Chemistry: The pyrrolidinone oxygen can act as a ligand for transition metals (e.g., Pd, Cu), relevant in catalytic applications .

Advanced Question: How can researchers validate the compound’s mechanism of action in biological systems?

Answer:

- Target Engagement Assays: Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in cell lysates.

- Knockout/RNAi Studies: Compare activity in wild-type vs. target-knockout cell lines.

- Metabolic Profiling: Identify metabolites via UPLC-QTOF-MS in hepatocyte models to assess stability and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.